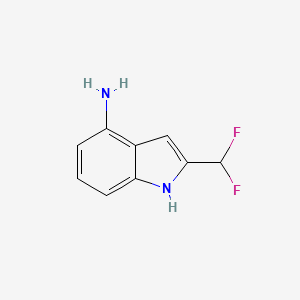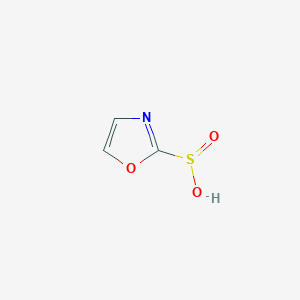![molecular formula C10H10N4O3 B15246937 [4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 5,5'-dimethyl- CAS No. 20545-68-0](/img/structure/B15246937.png)
[4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 5,5'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two pyrimidine rings connected by a central trione group, with methyl groups attached at specific positions. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output. The choice of raw materials, reaction conditions, and purification processes are critical factors in the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
[4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce various reduced forms. Substitution reactions typically result in derivatives with different functional groups attached to the pyrimidine rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound may be studied for its interactions with biomolecules. Researchers investigate its potential as a ligand for binding to proteins or nucleic acids, exploring its role in biochemical pathways and cellular processes.
Medicine
In medicine, [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- is explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as cancer treatment and antimicrobial therapy.
Industry
Industrially, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and electronic materials, where stability and performance are critical.
Mécanisme D'action
The mechanism of action of [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may bind to enzymes, altering their activity and affecting metabolic processes. Understanding these mechanisms is crucial for developing its applications in medicine and biology.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bipyrimidine derivatives and trione-containing molecules. Examples are:
- [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione
- 5,5’-Dimethyl-2,2’-bipyrimidine
Uniqueness
What sets [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- apart is its specific substitution pattern and the presence of the trione group. These features confer unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific applications.
Propriétés
Numéro CAS |
20545-68-0 |
|---|---|
Formule moléculaire |
C10H10N4O3 |
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
5-methyl-6-(5-methyl-2-oxo-1H-pyrimidin-6-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N4O3/c1-4-3-11-9(16)12-6(4)7-5(2)8(15)14-10(17)13-7/h3H,1-2H3,(H,11,12,16)(H2,13,14,15,17) |
Clé InChI |
IGTSGPZXQJVUAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=O)N=C1)C2=C(C(=O)NC(=O)N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(R)-(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide](/img/structure/B15246862.png)
![2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B15246868.png)
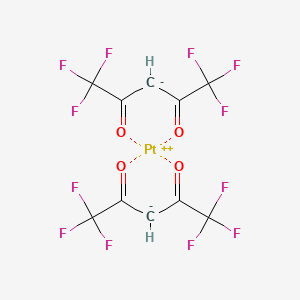
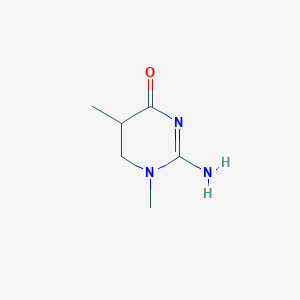
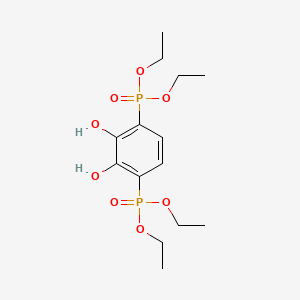
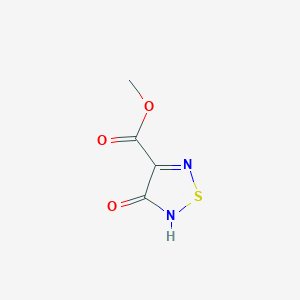
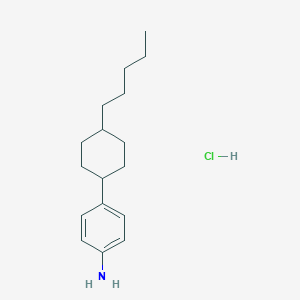
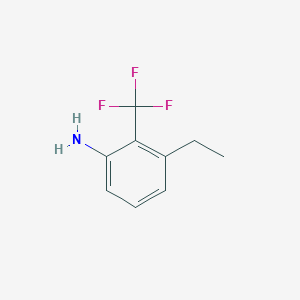

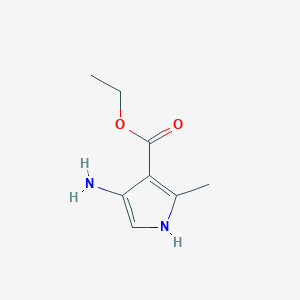
![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine](/img/structure/B15246913.png)
